![molecular formula C19H22FN7O B3005383 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide CAS No. 2310010-43-4](/img/structure/B3005383.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for various applications .
Mode of Action
It’s worth noting that triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biologische Aktivität
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a complex organic compound that has garnered attention for its potential biological activity. This compound belongs to a class of triazolopyridazines and is characterized by a unique structure that includes a triazole ring fused to a pyridazine ring, along with an azetidine moiety. The presence of the tert-butyl group enhances its stability and lipophilicity, which may influence its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where x,y,z represent the number of carbon, hydrogen, nitrogen atoms respectively. The fluorine atom is expected to enhance the compound's bioavailability and metabolic stability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in various cellular processes. For instance, it could target kinases or proteases that play critical roles in cell signaling and metabolism.
- Receptor Modulation : The compound may interact with specific receptors, such as G-protein coupled receptors (GPCRs), affecting downstream signaling pathways.
- DNA/RNA Interaction : There is potential for interaction with nucleic acids, which could inhibit replication or transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
Compound | Target Organism | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Mycobacterium tuberculosis | 2.18 | |
Compound B | Candida albicans | 0.75 |
These findings suggest that structural modifications can lead to enhanced activity against various pathogens.
Cytotoxicity Studies
Cytotoxicity evaluations are essential for assessing the safety profile of new compounds. In vitro studies have shown that certain derivatives of triazolopyridazines exhibit low toxicity towards human cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound C | HEK-293 (human embryonic kidney) | >100 | |
Compound D | MCF-7 (breast cancer) | 15.5 |
These results indicate promising therapeutic windows for further development.
Case Study 1: Anti-Tubercular Activity
A series of substituted derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several compounds displayed significant activity with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the potential of triazolopyridazine derivatives in tuberculosis treatment .
Case Study 2: Antifungal Properties
Another study focused on evaluating the antifungal activity of related compounds against Candida albicans. The results demonstrated effective inhibition at low concentrations, suggesting that modifications in the molecular structure can lead to enhanced antifungal efficacy .
Eigenschaften
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-19(2,3)18-23-22-15-5-6-16(24-27(15)18)26-10-14(11-26)25(4)17(28)12-7-13(20)9-21-8-12/h5-9,14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULDVSIHCNLIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.